molecular formula C15H25O3P B14559730 Ethyl hexyl(2-methoxyphenyl)phosphinate CAS No. 61820-28-8

Ethyl hexyl(2-methoxyphenyl)phosphinate

Cat. No.: B14559730
CAS No.: 61820-28-8
M. Wt: 284.33 g/mol
InChI Key: VMHPLORGMDITLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hexyl(2-methoxyphenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexyl(2-methoxyphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl(2-methoxyphenyl)phosphinic acid with ethyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl hexyl(2-methoxyphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hexyl(2-methoxyphenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl hexyl(2-methoxyphenyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s phosphinate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that process phosphate-containing substrates .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl(2-methoxyphenyl)phosphinate
  • Ethyl phenylphosphinate
  • Hexyl phenylphosphinate

Uniqueness

Ethyl hexyl(2-methoxyphenyl)phosphinate is unique due to the presence of both ethyl and hexyl groups, which confer distinct physicochemical properties. This dual substitution enhances its solubility and reactivity compared to similar compounds with only one type of alkyl group .

Properties

CAS No.

61820-28-8

Molecular Formula

C15H25O3P

Molecular Weight

284.33 g/mol

IUPAC Name

1-[ethoxy(hexyl)phosphoryl]-2-methoxybenzene

InChI

InChI=1S/C15H25O3P/c1-4-6-7-10-13-19(16,18-5-2)15-12-9-8-11-14(15)17-3/h8-9,11-12H,4-7,10,13H2,1-3H3

InChI Key

VMHPLORGMDITLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(C1=CC=CC=C1OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.